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molecular formula C9H8N4 B1586647 2-(4-pyridinyl)-4-pyrimidinamine CAS No. 61310-29-0

2-(4-pyridinyl)-4-pyrimidinamine

Cat. No. B1586647
M. Wt: 172.19 g/mol
InChI Key: AFNZWLWIUXHAIW-UHFFFAOYSA-N
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Patent
US03992380

Procedure details

The hydrochloride salt of 4-amino-2-(4-pyridinyl)-pyrimidine was prepared as follows: a mixture containing 10 g. of 4-amino-2-(4-pyridinyl)pyrimidine, 30 ml. of water and 20 ml. of concentrated hydrochloric acid was warmed to effect solution. To the warm solution was added isopropyl alcohol to turbidity (about 110 ml) whereuponcrystals started to separate. The mixture was cooled and the crystallized precipitate was collected, washed with isopropyl alcohol and ether and dried in vacuo at 80° C. to yield 9.5 of 4-amino-2-(4-pyridinyl)pyrimidine dihydrochloride as its monohydrate, m.p.229° C. with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[N:3]=1.O.[ClH:15]>C(O)(C)C>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[N:3]=1.[ClH:15].[ClH:15].[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[N:3]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NC=C1)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture containing 10 g
CUSTOM
Type
CUSTOM
Details
to separate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the crystallized precipitate was collected
WASH
Type
WASH
Details
washed with isopropyl alcohol and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1)C1=CC=NC=C1
Name
Type
product
Smiles
Cl.Cl.NC1=NC(=NC=C1)C1=CC=NC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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